molecular formula C31H38O8S B1148081 Tetronothiodin CAS No. 139643-79-1

Tetronothiodin

Cat. No.: B1148081
CAS No.: 139643-79-1
M. Wt: 570.7 g/mol
InChI Key: WWHAZVYADWRKPA-SFYXYOTASA-N
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Preparation Methods

Biological Activity

Tetronothiodin is a bioactive compound isolated from the bacterium Streptomyces sp. NR0489. It is primarily recognized as a cholecystokinin type-B receptor antagonist, which positions it as a significant molecule in pharmacological research, particularly concerning gastrointestinal and neurological applications. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Source

This compound is classified within the tetronate family of compounds, which are characterized by their unique structural features and biological activities. The compound was isolated using column chromatography and preparative high-performance liquid chromatography (HPLC) techniques, highlighting its complex nature and the need for sophisticated methods to purify such bioactive substances .

This compound acts as an antagonist at the cholecystokinin type-B (CCK-B) receptor. This receptor is involved in various physiological processes, including digestion, appetite regulation, and anxiety modulation. By inhibiting this receptor, this compound may influence gastrointestinal motility and neurochemical signaling pathways associated with anxiety and stress responses .

Antagonistic Properties

The primary biological activity of this compound is its antagonistic effect on CCK-B receptors. This action has been linked to several physiological outcomes:

  • Gastrointestinal Effects : By blocking CCK-B receptors, this compound may reduce gastric acid secretion and influence digestive processes.
  • Neurological Effects : The antagonism of CCK-B receptors in the brain suggests potential applications in treating anxiety disorders or other neuropsychiatric conditions .

Case Studies and Research Findings

  • In Vitro Studies : Research has demonstrated that this compound effectively inhibits CCK-induced responses in neuronal cultures, providing evidence of its potential role in modulating neurotransmitter release .
  • Animal Models : In studies involving animal models, administration of this compound resulted in altered feeding behavior and reduced anxiety-like symptoms, supporting its therapeutic potential for gastrointestinal and psychiatric disorders .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other known CCK-B receptor antagonists:

CompoundSourceReceptor TargetIC50 (µM)Notable Effects
This compoundStreptomyces sp.CCK-B0.5Reduces gastric secretion; anxiolytic
L-365,260SyntheticCCK-B0.1Anti-emetic; reduces food intake
CI-988SyntheticCCK-B0.3Anxiolytic; enhances memory

IC50 values indicate the concentration required to inhibit 50% of the biological activity.

Properties

CAS No.

139643-79-1

Molecular Formula

C31H38O8S

Molecular Weight

570.7 g/mol

IUPAC Name

2-[(8E,10E,15E)-13,28-dihydroxy-3,4,18-trimethyl-24,26-dioxo-27-oxa-21-thiatetracyclo[23.2.1.01,6.019,23]octacosa-4,8,10,15,25(28)-pentaen-20-yl]-2-oxoacetic acid

InChI

InChI=1S/C31H38O8S/c1-17-10-8-9-13-21(32)12-7-5-4-6-11-20-14-18(2)19(3)15-31(20)28(35)24(30(38)39-31)25(33)22-16-40-27(23(17)22)26(34)29(36)37/h4-9,14,17,19-23,27,32,35H,10-13,15-16H2,1-3H3,(H,36,37)/b6-4+,7-5+,9-8+

InChI Key

WWHAZVYADWRKPA-SFYXYOTASA-N

SMILES

CC1CC=CCC(CC=CC=CCC2C=C(C(CC23C(=C(C(=O)C4C1C(SC4)C(=O)C(=O)O)C(=O)O3)O)C)C)O

Isomeric SMILES

CC1C/C=C/CC(C/C=C/C=C/CC2C=C(C(CC23C(=C(C(=O)C4C1C(SC4)C(=O)C(=O)O)C(=O)O3)O)C)C)O

Canonical SMILES

CC1CC=CCC(CC=CC=CCC2C=C(C(CC23C(=C(C(=O)C4C1C(SC4)C(=O)C(=O)O)C(=O)O3)O)C)C)O

Synonyms

tetronothiodin

Origin of Product

United States

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